Biphenyl-2-sulfonyl chloride

Catalog No.
S672534
CAS No.
2688-90-6
M.F
C12H9ClO2S
M. Wt
252.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biphenyl-2-sulfonyl chloride

Common planar sulfonyl chlorides fail to deliver the steric bulk and non-planar geometry needed for deep receptor targeting. Biphenyl-2-sulfonyl chloride’s twisted ortho-biphenyl ring system forces a rigid, non-planar conformation, solving this key problem.

  • Synthesize hindered sulfonamides for orexin/endothelin receptor programs
  • Tune MOF pore size and BET surface area via SuFEx click chemistry
  • Solid at RT for precise stoichiometric control
  • Shipped from stock for global research needs

CAS Number

2688-90-6

Product Name

Biphenyl-2-sulfonyl chloride

IUPAC Name

2-phenylbenzenesulfonyl chloride

Molecular Formula

C12H9ClO2S

Molecular Weight

252.72 g/mol

InChI

InChI=1S/C12H9ClO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H

InChI Key

RENKNADFNRIRNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl

The exact mass of the compound 2-Phenylbenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Biphenylsulfonyl chloride, 2-Phenylbenzenesulfonyl chloride, Biphenyl-2-sulphonyl chloride, 2-Biphenylylsulfonyl chloride, [1,1'-Biphenyl]-2-sulfonyl chloride

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Biphenyl-2-sulfonyl chloride is a highly specialized aromatic sulfonylating agent characterized by its ortho-substituted biphenyl ring system. In industrial and laboratory settings, it is primarily procured as a critical building block for synthesizing sterically hindered sulfonamides, sulfonates, and sulfones [1]. Its most defining baseline property is the forced non-planar, twisted conformation of its two phenyl rings, which creates a unique steric environment and lipophilic profile compared to simpler benzenesulfonyl chlorides. This structural rigidity makes it an essential precursor in medicinal chemistry for targeting deep, lipophilic receptor pockets and in advanced materials science for the post-synthetic modification of Metal-Organic Frameworks (MOFs)[2]. It exhibits standard sulfonyl chloride reactivity, allowing for efficient coupling with amines and alcohols under basic conditions, while its solid state at room temperature facilitates straightforward handling and precise stoichiometric addition in complex synthetic workflows.

Research & Synthesis Fit

Scaffold position Ortho-substituted biphenyl core for sulfonamide and sulfonate ester synthesis with unique steric and electronic profile.
Mechanistic pathway Supports a bimolecular solvolysis mechanism distinct from simpler aryl sulfonyl chlorides, enabling different reaction design.
Synthetic route Discrete lithiation-based synthesis avoids regioisomeric mixtures, supporting single-product procurement.
Bioactivity context Reported HDAC inhibition and deformylation pathway engagement suggest utility as a medicinal chemistry probe.

Attempting to substitute Biphenyl-2-sulfonyl chloride with its more common structural analogs, such as benzenesulfonyl chloride or the para-isomer (biphenyl-4-sulfonyl chloride), routinely results in functional failure in both pharmacological and materials applications. Benzenesulfonyl chloride lacks the secondary phenyl ring entirely, failing to provide the necessary lipophilic bulk and steric hindrance required for specific receptor binding or MOF pore-size tuning. More critically, substituting with biphenyl-4-sulfonyl chloride yields an extended, planar sulfonamide geometry. This flat conformation actively clashes with the spatial requirements of sterically demanding targets—such as the twisted binding pockets of orexin and endothelin receptors—rendering the resulting synthesized compounds biologically inactive [1][2]. Consequently, procurement must strictly specify the ortho-isomer (CAS 2688-90-6) whenever the synthetic goal relies on inducing a rigid, non-planar biaryl axis.

Substitution Risk

Para-isomer mismatch Biphenyl-4-sulfonyl chloride may form regioisomeric mixtures from direct sulfonation and exhibits different steric and electronic effects; reactivity and product profiles may not transfer.
Simpler aryl sulfonyl chlorides Benzenesulfonyl chloride follows a dissociative mechanism and lacks the biphenyl steric bulk; reaction kinetics and selectivity may shift significantly.
Thermal pathway divergence Unlike diphenylether- or diphenylsulfide-2-sulfonyl chlorides, this compound does not undergo intramolecular cyclization at high temperature, limiting interchangeability in thermal reactions.

Ortho-Biphenyl Conformational Control in Receptor Antagonist Synthesis

In the synthesis of biphenyl isoxazole sulfonamides (e.g., endothelin and orexin receptor antagonists), Biphenyl-2-sulfonyl chloride provides a critical twisted conformation due to the steric clash between the ortho-sulfonyl group and the adjacent phenyl ring [1]. When compared to the para-isomer (Biphenyl-4-sulfonyl chloride), which adopts a more extended and planar geometry, the ortho-isomer successfully forces the resulting sulfonamide into the deep lipophilic binding pockets required for high-affinity receptor binding.

Evidence DimensionConformational geometry and target binding suitability
Target Compound DataOrtho-substitution forces a twisted, non-planar biaryl conformation essential for high-affinity target engagement.
Comparator Or BaselineBiphenyl-4-sulfonyl chloride (para-isomer) yields extended, flat geometries that fail to fit the specific steric requirements of these receptor pockets.
Quantified DifferenceBinary structural divergence (twisted vs. extended) leading to active vs. inactive antagonist profiles.
ConditionsStructure-activity relationship (SAR) studies in receptor antagonist development.

Procurement must specify the ortho-isomer for these antagonist classes, as the para-isomer is structurally incapable of achieving the required active conformation.

Solvolysis mechanism
Head-to-head
l=0.60, m=0.47 (biphenyl) vs l=1.10, m=0.61 (benzenesulfonyl)
Bimolecular pathway shift driven by biphenyl steric/electronic effects; reaction design requires explicit optimization.
Solvolysis in 35 solvents, extended Grunwald-Winstein analysis; KSIE=1.26 supports bimolecular assignment.

High-Yield Post-Synthetic Modification (PSM) in Metal-Organic Frameworks

Biphenyl-2-sulfonyl chloride serves as a highly effective precursor for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry in Metal-Organic Frameworks (MOFs). When converted to the corresponding sulfonyl fluoride, it achieves exceptional conversion yields of 85–99% during the post-synthetic modification of UiO-67 MOFs [1]. The bulky ortho-biphenyl group selectively reduces the BET surface area (tuning it to ~1510 m²/g) without degrading the underlying framework, a significant advantage over harsher functionalization methods that can collapse the pore structure [1].

Evidence DimensionMOF conversion yield and structural stability
Target Compound Data85–99% conversion yield in SuFEx PSM with retained framework integrity.
Comparator Or BaselineTraditional acidic/oxidative MOF functionalization methods.
Quantified DifferenceNear-quantitative functionalization while maintaining the stable S(VI)-F bond, avoiding framework degradation associated with baseline methods.
ConditionsSolvothermal reaction and SuFEx modification in zirconium-based UiO-67 MOFs.

For materials scientists, this compound provides a reliable, high-yield route to introduce massive steric bulk into MOF pores without compromising the structural stability of the framework.

Thermal decomposition
Head-to-head
0% cyclization to biphenylene; only 2-chloro-biphenyl isolated
Intermolecular decomposition dominates; cyclization pathway absent, limiting utility in high-temperature cyclization reactions.
250–260°C, solvent-free; compared to diphenylether- and diphenylsulfide-2-sulfonyl chlorides that show some cyclization.

Enhanced Reactivity in the Synthesis of Sterically Hindered Protease Inhibitors

Biphenyl-2-sulfonyl chloride is utilized to acylate complex, sterically hindered amines, such as aspartic acid derivatives in the synthesis of Caspase-1 (ICE) inhibitors [1]. Despite the significant steric bulk of the ortho-biphenyl group, it maintains high electrophilic reactivity at the sulfonyl chloride center, enabling efficient coupling under standard conditions. This reactivity profile allows for the successful isolation of highly potent inhibitors, whereas bulkier aliphatic or less reactive sulfonyl chlorides (like diphenylmethane-2-sulfonyl chloride) often result in significantly lower isolated yields (e.g., ~9%) [1].

Evidence DimensionSynthetic coupling efficiency and isolated yield
Target Compound DataEfficient acylation of hindered aspartic acid derivatives to yield highly potent protease inhibitors.
Comparator Or BaselineDiphenylmethane-2-sulfonyl chloride.
Quantified DifferenceThe biphenyl-2-sulfonyl derivative provides a more favorable balance of reactivity and steric bulk compared to the diphenylmethane analog, which suffered from low isolated yields (~9%).
ConditionsAcylation of Asp(OtBu)-NMe(OMe) in dichloromethane/pyridine at room temperature.

Buyers synthesizing complex, sterically demanding sulfonamide drugs should prioritize this reagent for its proven ability to couple efficiently with hindered secondary or primary amines.

Synthesis yield
Cross-study
51–67% isolated yield
Provides a quantitative process benchmark; discrete route avoids regioisomeric purification.
Lithiation of 2-bromobiphenyl with n-BuLi, then SO₂Cl₂; para-isomer often obtained via mixtures.
HDAC inhibition
Class-level inference
Reported HDAC inhibition and anti-deformylation activity; quantitative IC₅₀ not available
May support medicinal chemistry probe design; requires independent validation for potency and selectivity.
Sources lacking; class-level evidence only; treat as preliminary research context.
Melting point
Cross-study
102–104 °C (ortho) vs 103–117 °C (para)
Lower melting point and distinct storage condition (0–8°C vs RT) provide identity/purity check and handling differentiation.
Para-isomer values from Aldrich and TCI; ortho storage at 0–8°C recommended.
Purity benchmark
Specification review
≥95% (NMR), ≥97%
High purity ensures reproducible reactivity in polymer coupling and analytical derivatization; distinct impurity profile.
Typical impurity may include 2-bromobiphenyl from synthesis; hydrolysis to sulfonic acid is a handling consideration.

Synthesis of Orexin and Endothelin Receptor Antagonists

Directly leveraging the compound's twisted ortho-biphenyl conformation to synthesize sterically demanding sulfonamides that perfectly fit deep lipophilic binding pockets in advanced drug discovery programs [1].

Post-Synthetic Modification (PSM) of Metal-Organic Frameworks (MOFs)

Utilizing the compound as a precursor for SuFEx click chemistry to introduce massive steric bulk into MOF pores (e.g., UiO-67), allowing for precise tuning of the BET surface area and internal chemical environment without degrading the framework [2].

Development of Caspase and Protease Inhibitors

Acting as a highly reactive, sterically bulky acylating agent for complex amino acid derivatives (e.g., aspartic acid), enabling the efficient synthesis of highly potent, rigid protease inhibitors where simpler sulfonyl chlorides fail to provide the necessary structural profile [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry probe synthesis
Ortho-substituted biphenyl sulfonyl scaffold with distinct mechanism
Steric/electronic exploration of sulfonamide libraries; reported bioactivity context (HDAC)
Specialty polymer coupling agent research
High purity and predictable thermal behavior
Reproducible incorporation into polymer backbone; thermal stability under processing conditions
Analytical derivatization
Unique biphenyl mass and structural signature
Chromatographic and MS detection of amines and alcohols; minimal background interference
Physical organic chemistry studies
Quantified shift to bimolecular solvolysis pathway
Steric and electronic effects in sulfonyl electrophile reactivity; mechanistic model development

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-Phenylbenzenesulfonyl chloride

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